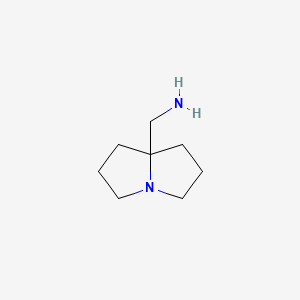

(Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Description

Significance of Pyrrolizidine (B1209537) Frameworks in Contemporary Chemical and Biological Sciences

The pyrrolizidine framework, a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead, is a cornerstone of numerous natural products, most notably the pyrrolizidine alkaloids (PAs). mdpi.com These alkaloids are secondary metabolites produced by thousands of plant species, serving as a defense mechanism against herbivores. mdpi.comresearchgate.net The chemical structure of the pyrrolizidine core can vary, with different levels of saturation and hydroxylation, which in turn influences its biological activity. nih.gov

The significance of the pyrrolizidine framework is multifaceted:

Toxicology: Many pyrrolizidine alkaloids are known for their hepatotoxicity (liver damage), genotoxicity, and tumorigenicity, which poses a significant risk to livestock and humans through contaminated food sources like milk, honey, and grains. mdpi.comresearchgate.net

Pharmacology: Despite the toxicity of many natural PAs, the pyrrolizidine scaffold is also a source of inspiration for the development of new therapeutic agents. nih.govnih.gov Researchers have explored derivatives for a range of pharmacological applications, leveraging the unique three-dimensional structure of the bicyclic system.

Synthetic Chemistry: The synthesis of pyrrolizidine alkaloids and their analogues has been a long-standing challenge and an area of active research in organic chemistry, leading to the development of novel synthetic methodologies. nih.gov

Table 1: Examples of Biologically Significant Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Plant Source (Example) | Biological Significance |

|---|---|---|

| Senecionine | Senecio species (Ragworts) | Hepatotoxic, a common contaminant in livestock feed. researchgate.net |

| Retrorsine (B1680556) | Senecio species | Exhibits hepatotoxic and tumorigenic properties. |

| Monocrotaline | Crotalaria spectabilis | Known to cause pulmonary hypertension and liver damage. |

| Heliotrine | Heliotropium species | A potent hepatotoxin. |

Historical Context of Pyrrolizine-Derived Amines in Medicinal Chemistry Research

The exploration of pyrrolizine and its saturated counterpart, pyrrolizidine, as scaffolds for medicinal agents has a rich history. The inherent biological activity of the natural alkaloids prompted early investigations into their therapeutic potential and mechanisms of toxicity. scilit.com Over time, synthetic chemists began to design and create novel pyrrolizine derivatives, aiming to separate the desirable pharmacological effects from the inherent toxicity of the natural products.

Pyrrolizine-derived compounds have been investigated for a variety of therapeutic applications:

Anticancer Activity: A significant area of research has focused on the development of pyrrolizine derivatives as anticancer agents. scilit.compharaohacademy.com The natural product Mitomycin C, which contains a pyrrolizine-like aziridine (B145994) ring, is a clinically used anticancer drug that acts by alkylating DNA. pharaohacademy.com This has inspired the synthesis of other pyrrolizine-based DNA alkylating agents.

Anti-inflammatory Properties: Certain synthetic pyrrolizine derivatives have shown potent anti-inflammatory activity. pharaohacademy.com For instance, Ketorolac is a well-known non-steroidal anti-inflammatory drug (NSAID) built around a pyrrolizine core. pharaohacademy.com

Other Therapeutic Areas: Research has also extended to antiviral, antibacterial, and anticonvulsant activities, showcasing the versatility of the pyrrolizine scaffold in drug discovery. pharaohacademy.comnih.gov

Table 2: Notable Pyrrolizine-Derived Compounds in Medicinal Chemistry

| Compound | Core Structure | Therapeutic Application/Significance |

|---|---|---|

| Mitomycin C | Pyrrolizine-like | Clinically used anticancer agent (DNA alkylator). pharaohacademy.com |

| Ketorolac | Pyrrolizine | Potent non-steroidal anti-inflammatory drug (NSAID). pharaohacademy.com |

Current Research Landscape for (Hexahydro-1H-pyrrolizin-7A-YL)methanamine

Direct academic research focusing specifically on this compound is not extensively documented in publicly available literature. Its primary presence is noted in the catalogs of chemical suppliers, where it is listed as a building block for organic synthesis. sigmaaldrich.comachemblock.com This suggests that its current role in the scientific landscape is that of a starting material or intermediate for the construction of more complex molecules.

The structural features of this compound—a saturated (hexahydro) pyrrolizidine core with a primary amine functional group—make it a potentially valuable synthon for several reasons:

Scaffold for Drug Discovery: The saturated pyrrolizidine core provides a rigid, three-dimensional framework that is desirable in modern drug design for achieving specific spatial arrangements of functional groups. nih.gov

Functional Handle: The primary amine (methanamine) group is a versatile functional handle for a wide array of chemical transformations, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).

Analogue Synthesis: It can be used to synthesize non-toxic analogues of biologically active pyrrolizidine alkaloids or to develop novel compounds in therapeutic areas where the pyrrolizine scaffold has shown promise, such as oncology and inflammation. pharaohacademy.comresearchgate.net

While dedicated studies on this compound are sparse, its availability and structural attributes position it as a useful tool for medicinal chemists and researchers in the broader field of heterocyclic chemistry. Future research may see this compound utilized in the synthesis of novel libraries of compounds for screening against various biological targets.

Table 3: Related Pyrrolizidine-Based Building Blocks

| Compound Name | CAS Number | Structural Note |

|---|---|---|

| This compound | 78449-73-7 | The subject of this article. bicbiotech.com |

| (Hexahydro-1H-pyrrolizin-7a-yl)methanol | 78449-72-6 | A related alcohol derivative, also used as a synthetic intermediate. sigmaaldrich.com |

Propriétés

IUPAC Name |

1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c9-7-8-3-1-5-10(8)6-2-4-8/h1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMVKXAJZFXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN2C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for Hexahydro 1h Pyrrolizin 7a Yl Methanamine

Established Synthetic Pathways for (Hexahydro-1H-pyrrolizin-7A-YL)methanamine

The construction of the this compound molecule is a multi-faceted process, primarily centered on the stereocontrolled formation of the pyrrolizidine (B1209537) core.

Multi-Step Synthesis Strategies for Pyrrolizidine Core Formation

The synthesis of the pyrrolizidine core often involves multi-step sequences that strategically build the two fused five-membered rings. researchgate.net These syntheses can be initiated from various starting materials, including proline derivatives or acyclic precursors.

One notable strategy involves the use of a borono-Mannich reaction for the diastereoselective preparation of chiral 1,2-amino alcohols, which serve as valuable precursors for polyhydroxylated pyrrolizidine alkaloids. core.ac.uk Another powerful approach is the 1,3-dipolar cycloaddition reaction. This method has proven to be a highly effective tool for the direct asymmetric synthesis of pyrrolizidines. researchgate.net

A specific synthesis of the this compound core involves the cyclization of 1,7-dichloro-4-heptanone with ammonia (B1221849) and 2-amino-2-methylpropanenitrile (B28548) to form a nitrile precursor, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

| Starting Material | Key Reactions | Intermediate |

| 1,7-dichloro-4-heptanone | Cyclization | 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine |

Reduction Methodologies for Key Intermediates in Pyrrolizine Synthesis

Reduction reactions are pivotal in the synthesis of this compound, particularly for the conversion of functional groups into the desired amine. A key transformation is the reduction of the nitrile group in the intermediate, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine.

This reduction can be effectively achieved through catalytic hydrogenation . For instance, stirring the nitrile intermediate under a hydrogen gas atmosphere in the presence of a platinum oxide catalyst affords this compound.

Another approach involves the use of sodium borohydride (B1222165) in the presence of palladium on carbon to reduce a nitro group in a precursor, which is then followed by further transformations to yield the target amine.

| Intermediate | Reducing Agent | Catalyst | Product |

| 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine | Hydrogen gas | Platinum oxide | This compound |

| Nitro-pyrrolizidine precursor | Sodium borohydride | 10% Palladium on carbon | Amino-pyrrolizidine intermediate |

Reductive amination is another powerful technique used in the synthesis of related pyrrolizidine structures. This method can involve the intramolecular cyclization of a precursor containing both an amine and a carbonyl group, facilitated by a reducing agent. nih.gov

Cyclization Reactions in the Formation of Pyrrolizidine Scaffolds

The formation of the bicyclic pyrrolizidine system is the cornerstone of the synthesis. Various cyclization strategies have been employed to construct this scaffold efficiently and with stereocontrol.

Intramolecular reductive amination serves as a key cyclization method for building the second ring of the pyrrolizidine framework. researchgate.net The biosynthesis of pyrrolizidine alkaloids offers insights into synthetic strategies, where the closure of the second ring to form pyrrolizidine-1-carbaldehyde occurs via a Mannich-type reaction mechanism . mdpi.com This biosynthetic pathway can inspire the design of laboratory syntheses.

Furthermore, tandem reactions like the aza-Cope rearrangement followed by a Mannich cyclization provide a powerful route to five-membered nitrogen heterocycles like pyrrolidines, which are precursors to the pyrrolizidine system. emich.edu

Synthesis of Advanced Intermediates Utilizing this compound

The primary amine functionality of this compound makes it a valuable building block for the synthesis of more complex molecules through derivatization.

Derivatization via Amine Coupling Reactions

The nucleophilic nature of the primary amine in this compound allows for a variety of amine coupling reactions . A prominent example is its reaction with 4,7-dichloroquinoline (B193633) to synthesize novel antimalarial agents. This reaction proceeds by heating a mixture of the two reactants, often in the presence of phenol (B47542), which acts as a catalyst.

Amide bond formation is another crucial derivatization strategy. While specific examples with this compound are not extensively documented in the reviewed literature, the general principles of amide synthesis are well-established. This typically involves the reaction of the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride or an activated ester) using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). ucl.ac.uk

| Reactant 1 | Reactant 2 | Reaction Type | Product Class |

| This compound | 4,7-dichloroquinoline | Nucleophilic Aromatic Substitution | 4-aminoquinoline (B48711) derivatives |

| This compound | Carboxylic Acid (or derivative) | Amide Coupling | Pyrrolizidinylmethyl amides |

Optimization of Reaction Conditions for Analog Formation

The efficiency and outcome of the derivatization reactions can be significantly influenced by the reaction conditions. The synthesis of the aforementioned antimalarial agent provides a case study in optimization .

Initial procedures involved heating this compound and 4,7-dichloroquinoline at 120°C in the presence of one equivalent of phenol. Further optimization revealed that the use of phenol could be circumvented by employing two equivalents of the this compound starting material. This modification simplifies the reaction setup and purification process.

| Parameter | Initial Condition | Optimized Condition | Rationale |

| Catalyst | 1 eq. Phenol | None | Simplification, avoidance of catalyst |

| Amine Stoichiometry | 1 equivalent | 2 equivalents | The second equivalent of amine likely acts as a base to neutralize the HCl formed during the reaction. |

| Temperature | 120 °C | 120 °C | Maintained for sufficient reaction rate. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. This section analyzes the known synthetic route through the lens of green chemistry, focusing on key metrics and potential areas for improvement.

A prominent method for the synthesis of this compound involves the catalytic hydrogenation of a nitrile precursor. Specifically, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine is reduced using a platinum oxide catalyst in a solution of acetic acid and hydrogen chloride, under a hydrogen gas atmosphere. This reaction proceeds over 24 hours at a temperature of 20°C, yielding the desired product.

The following table provides a detailed overview of this synthetic methodology.

| Parameter | Details |

|---|---|

| Starting Material | 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine |

| Catalyst | Platinum oxide |

| Reagents | Hydrogen gas, Hydrogen chloride |

| Solvent | Acetic acid |

| Reaction Time | 24 hours |

| Temperature | 20°C |

| Yield | 61% |

While effective, this synthetic route presents several considerations from a green chemistry perspective. The use of a noble metal catalyst like platinum, while highly efficient, raises concerns about cost and sustainability. Acetic acid, although a bio-based solvent, is used in significant quantities, and the workup involves extraction with chloroform (B151607), a halogenated solvent with environmental and health concerns.

Chemoenzymatic Approaches: A Greener Horizon

Chemoenzymatic synthesis offers a promising and more sustainable alternative to traditional chemical methods. For the synthesis of this compound, the enzymatic reduction of the nitrile precursor, 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine, presents a compelling green strategy. This approach would leverage the high selectivity and mild operating conditions of biocatalysts.

A particularly relevant class of enzymes for this transformation is the nitrile reductases. These enzymes catalyze the reduction of a nitrile group to a primary amine. The QueF enzyme family, for instance, is known to catalyze the NADPH-dependent reduction of nitriles. nih.govrsc.org While the direct application of a nitrile reductase to 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine has not been extensively documented, the potential for such a biocatalytic step is significant.

The table below outlines the potential advantages of a chemoenzymatic approach for the synthesis of this compound.

| Parameter | Chemoenzymatic Approach (Potential) | Traditional Method |

|---|---|---|

| Catalyst | Nitrile reductase (e.g., from the QueF family) | Platinum oxide |

| Reaction Conditions | Aqueous medium, near-neutral pH, ambient temperature and pressure | Acidic solvent, hydrogen gas pressure |

| Byproducts | Minimal, primarily water | Catalyst residues, solvent waste |

| Selectivity | High chemo-, regio-, and stereoselectivity | Generally high, but can have side reactions |

| Sustainability | Biodegradable catalyst, renewable resources | Reliance on precious metals, harsh reagents |

Analysis of Green Chemistry Metrics

To quantitatively assess the "greenness" of the established synthesis, key metrics such as Atom Economy and the Environmental Factor (E-Factor) can be applied.

Atom Economy: This metric, developed by Barry Trost, calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the final desired product. For the catalytic hydrogenation of 7a-cyano-2,3,5,6,7,7a-hexahydro-1H-pyrrolizine to this compound, the primary transformation involves the addition of two molecules of hydrogen. The theoretical atom economy is high as it is an addition reaction.

E-Factor: Introduced by Roger Sheldon, the E-Factor measures the amount of waste produced relative to the amount of desired product. A lower E-Factor signifies a greener process. rsc.org In the described synthesis, the waste would include the solvent, any unreacted starting materials, byproducts from the workup procedure, and the catalyst if not efficiently recovered and reused. The use of significant amounts of acetic acid and chloroform in the workup would contribute to a higher E-Factor.

The following table provides a qualitative analysis of the current synthetic method based on the twelve principles of green chemistry.

| Green Chemistry Principle | Assessment of the Catalytic Hydrogenation Method |

|---|---|

| Prevention | The 61% yield indicates that a significant portion of materials does not end up in the final product, suggesting room for improvement in waste prevention. |

| Atom Economy | As an addition reaction, the theoretical atom economy is high. |

| Less Hazardous Chemical Syntheses | The use of platinum oxide and hydrogen gas requires careful handling. The use of chloroform in the workup is a significant hazard. |

| Designing Safer Chemicals | The final product's properties are inherent to the molecule. |

| Safer Solvents and Auxiliaries | Acetic acid is a relatively benign solvent, but chloroform is a hazardous substance that should be replaced. |

| Design for Energy Efficiency | The reaction is conducted at room temperature, which is energy efficient. |

| Use of Renewable Feedstocks | The origin of the starting materials is not specified, but a move towards bio-based feedstocks would improve sustainability. |

| Reduce Derivatives | The synthesis appears to be a direct conversion without the use of protecting groups. |

| Catalysis | Utilizes a catalyst, which is preferable to stoichiometric reagents, though the use of a precious metal is a drawback. |

| Design for Degradation | The biodegradability of the final product is not discussed in the synthetic context. |

| Real-time analysis for Pollution Prevention | No information is available on the use of in-process monitoring. |

| Inherently Safer Chemistry for Accident Prevention | The use of flammable hydrogen gas poses a safety risk. |

Structural Elucidation and Advanced Analytical Techniques for Hexahydro 1h Pyrrolizin 7a Yl Methanamine and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopic methods form the cornerstone of structural analysis for (Hexahydro-1H-pyrrolizin-7A-YL)methanamine, providing detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each proton and carbon atom within the molecule.

While specific spectral data for this compound is not extensively published in publicly accessible literature, the expected chemical shifts can be inferred from data on related hexahydropyrrolizine derivatives. For instance, analysis of a substituted hexahydro-1H-pyrrolizine-1,2,7-triol reveals key spectral features of the core structure. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of a hexahydropyrrolizine core is characterized by a series of multiplets in the aliphatic region, typically between 1.5 and 4.5 ppm. The protons of the two fused five-membered rings and the methanamine group would exhibit complex splitting patterns due to spin-spin coupling with adjacent protons. The diastereotopic nature of the methylene (B1212753) protons within the rings would likely result in distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its bonding environment. Based on related structures, the carbon atoms of the hexahydropyrrolizine core are expected to resonate in the range of approximately 25 to 70 ppm. rsc.org The carbon of the methanamine group would likely appear in the lower end of this range.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the entire molecular framework.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Ring Protons (CH, CH₂) | 1.5 - 4.0 | Multiplets |

| Methanamine (CH₂-NH₂) | 2.5 - 3.5 | Multiplet |

| Amine (NH₂) | 1.0 - 3.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| Ring Carbons (CH, CH₂) | 25 - 70 |

| Quaternary Carbon (C-7a) | 60 - 80 |

| Methanamine Carbon (CH₂) | 40 - 55 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective method for identifying and quantifying pyrrolizidine (B1209537) derivatives. researchgate.net

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum of this compound would be expected to show a prominent molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming its molecular weight.

The fragmentation of the pyrrolizidine core under mass spectrometric conditions follows characteristic pathways. For pyrrolizidine alkaloids, common fragment ions are observed at m/z 120 and 138. researchgate.netmjcce.org.mk Additional fragment ions at m/z 94 are also typical for certain monoester pyrrolizidine alkaloids. researchgate.netmjcce.org.mk For a simple amine derivative like this compound, a key fragmentation would be the alpha-cleavage adjacent to the nitrogen atom of the methanamine group, leading to the loss of the NH₂ radical and the formation of a stable iminium ion. The bicyclic ring system would also undergo characteristic cleavages, providing a fingerprint for the pyrrolizidine structure.

Table 3: Expected Key Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Structure/Origin |

| [M+H]⁺ | Protonated molecular ion |

| [M-NH₂]⁺ | Loss of the amine group via alpha-cleavage |

| 138 | Characteristic pyrrolizidine core fragment |

| 120 | Characteristic pyrrolizidine core fragment |

| 94 | Characteristic pyrrolizidine core fragment |

Chromatographic methods are essential for the isolation and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a primary tool for the analysis of pyrrolizidine compounds. nih.gov Reversed-phase columns (e.g., C18) are frequently used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The retention time of the compound is a key identifier, and the peak area can be used for quantification.

Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is also suitable for the analysis of volatile derivatives of pyrrolizidine alkaloids. However, due to the polar nature of the amine group in this compound, derivatization may be necessary to improve its volatility and chromatographic performance.

The purity of a sample of this compound is determined by the presence of a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities or the presence of isomers.

Stereochemical Aspects and Chiral Analysis of Pyrrolizidine Derivatives

The hexahydropyrrolizine core contains multiple stereocenters, leading to the possibility of several stereoisomers. The specific spatial arrangement of atoms is critical as it can significantly influence the biological activity of the molecule.

This compound has chiral centers, and therefore, can exist as different enantiomers and diastereomers. The separation and identification of these stereoisomers are crucial for a complete characterization of the compound.

Chiral chromatography is the most effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times. nih.gov

Commonly used CSPs for the separation of chiral amines and related heterocyclic compounds include:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) and amylose (B160209) are widely used and have shown broad applicability for the separation of a variety of chiral compounds. nih.gov

Cyclodextrin-based CSPs: These stationary phases are effective for separating enantiomers through inclusion complexation. nih.govnih.gov

Macrocyclic glycopeptide-based CSPs: Chiral selectors like vancomycin (B549263) and teicoplanin can provide excellent enantioseparation for a range of molecules. researchgate.net

The choice of the chiral column and the mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical and often requires systematic screening to achieve optimal separation of the stereoisomers of this compound and its derivatives. researchgate.netbohrium.com Supercritical fluid chromatography (SFC) with chiral stationary phases has also emerged as a powerful technique for efficient and rapid chiral separations. nih.gov

Biological Targets and Mechanistic Studies of Hexahydro 1h Pyrrolizin 7a Yl Methanamine and Its Analogs

Cellular Interactions and Biological Assay Systems

The in vitro biological activity of analogs derived from (Hexahydro-1H-pyrrolizin-7A-YL)methanamine has been evaluated against various cell lines, including pathogenic protozoa and mammalian cells, to determine efficacy and cytotoxicity.

The antimalarial analog MG3 has demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. researchgate.netmdpi.com This indicates that the structural modifications involving the pyrrolizidine (B1209537) moiety contribute to overcoming common resistance mechanisms.

Furthermore, the broader class of pyrrolizidine alkaloids and their synthetic derivatives have been assessed for cytotoxicity against a range of human cancer cell lines. Studies have reported the inhibitory activity of various pyrrolizine derivatives against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), HT-29 (colon cancer), and HeLa (cervical cancer). pharaohacademy.com The mechanisms for this cytotoxicity are diverse, including DNA alkylation and inhibition of various kinases. pharaohacademy.com Hepatotoxicity, a known concern for some natural pyrrolizidine alkaloids, has also been studied in vitro using human (HepG2) and rodent (H-4-II-E) hepatocyte cell lines. nih.govnih.gov

The following table summarizes the in vitro activity of MG3 against different P. falciparum strains.

| Cell Line/Strain | Type | IC₅₀ (nM) | Reference |

| P. falciparum 3D7 | Chloroquine-Sensitive | Data not specified | mdpi.com |

| P. falciparum W2 | Chloroquine-Resistant | Data not specified | mdpi.com |

| P. falciparum Dd2 | Chloroquine-Resistant | Data not specified | mdpi.com |

Note: Specific IC₅₀ values from the primary literature were not available in the provided search snippets, but the sources confirm high potency in the nanomolar range.

Preclinical studies of MG3, the 4-amino-7-chloroquinoline analog, have revealed a favorable pharmacological profile, suggesting its potential as a developmental candidate. mdpi.comnih.gov These evaluations in animal models are critical for understanding the compound's behavior in a whole-organism system.

Mechanisms of Action against Pathological Processes

The primary mechanism of antimalarial action for 4-aminoquinoline (B48711) analogs of this compound is the disruption of heme detoxification in the malaria parasite. nih.govnih.gov These compounds, being weakly basic, accumulate in the acidic digestive vacuole of the parasite. nih.gov Inside the vacuole, they interfere with the polymerization of toxic heme into inert hemozoin. researchgate.nettaylorandfrancis.com The resulting buildup of free heme is believed to damage cell membranes and inhibit parasite enzymes, leading to cell death. taylorandfrancis.com

A key feature of novel 4-aminoquinoline analogs like MG3 is their activity against chloroquine-resistant P. falciparum strains. researchgate.netmdpi.com Chloroquine resistance is often associated with mutations in the parasite's transporter proteins (e.g., PfCRT), which pump the drug out of the digestive vacuole. The structural design of new analogs, incorporating bulky and lipophilic side chains like the pyrrolizidinylmethyl group, may help overcome this resistance. researchgate.net These modifications might reduce the analog's affinity for the efflux pump or otherwise ensure its retention within the vacuole, thereby restoring activity against resistant parasites. nih.gov Several novel 4-aminoquinoline derivatives have shown the ability to remain effective against multidrug-resistant parasite isolates. nih.gov

While this compound itself has not been extensively studied for antimycobacterial properties, related heterocyclic structures such as pyrroles, indolizines, and other pyrrolizidine alkaloids have been investigated. derpharmachemica.comresearchgate.netnih.gov These studies provide a basis for understanding the potential structure-activity relationships (SAR) for this class of compounds.

The mechanism of action for these compounds against Mycobacterium tuberculosis can vary. Some pyrrole (B145914) derivatives have been found to target MmpL3, a transporter essential for building the unique mycobacterial cell wall. researchgate.net Others act as DNA gyrase inhibitors, disrupting DNA replication. nih.gov

SAR studies on various series of related compounds have yielded insights into the features required for potent activity. For example, in a series of 2,6-disubstituted thiosemicarbazone derivatives of pyridine, compounds containing basic substituents like pyrrolidine (B122466) and piperidine (B6355638) strongly inhibited the growth of standard M. tuberculosis strains. nih.gov For diarylpyrrole derivatives related to the compound BM212, the incorporation of silicon into the scaffold was found to enhance potency, likely by stabilizing interactions within the hydrophobic binding pocket of the MmpL3 transporter. researchgate.net Similarly, studies on indolizine (B1195054) derivatives showed that substituents on the benzoyl moiety at position 3 influenced antimycobacterial activity. pharaohacademy.com

These findings suggest that the pyrrolizidine scaffold could be a valuable component in the design of new antimycobacterial agents, where modifications to the ring system and its substituents can be systematically varied to optimize potency and target specificity.

The following table summarizes the antimycobacterial activity of selected pyrrolizidine and related heterocyclic analogs against M. tuberculosis H37Rv.

| Compound Class | Example Compound(s) | Target/Mechanism | MIC Range | Reference |

| Pyrrolo[1,2-a]pyrazine indolizines | 7c, 7d, 7f, 7g, 7i, 7j, 7k | Not specified | 1.6 µg/mL | derpharmachemica.com |

| Diarylpyrrole derivatives | Silicon analogs of BM212 | MmpL3 Transporter | 1.7 µM | researchgate.net |

| Pyridine thiosemicarbazones | Compounds 5 & 7 (with pyrrolidine/piperidine) | Not specified | 2 µg/mL | nih.gov |

Antiviral Activity Mechanisms, specifically against SARS-CoV-2

There is no available scientific literature or data detailing the antiviral activity of this compound or its analogs against SARS-CoV-2. The mechanism of action of this specific compound against the virus, therefore, remains unknown. While research has been conducted on various heterocyclic compounds for their potential to inhibit SARS-CoV-2, this particular pyrrolizidine derivative has not been a subject of these investigations.

Anti-Inflammatory and Antiparasitic Activity Investigations

No specific investigations into the anti-inflammatory or antiparasitic activities of this compound or its close analogs have been reported in the scientific literature. While some pyrrolizine derivatives have been explored for their anti-inflammatory potential, data on this specific compound is absent.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Given the lack of biological activity data for this compound in the specified areas, no structure-activity relationship (SAR) studies have been published.

Impact of Pyrrolizidine Moiety Modifications on Efficacy

There is no available research on how modifications to the hexahydropyrrolizine core of this molecule affect its biological efficacy in antiviral, anticancer, anti-inflammatory, or antiparasitic contexts.

Influence of Methanamine Substitutions on Bioactivity

Similarly, the influence of substitutions on the methanamine group at the 7a-position of the pyrrolizidine ring system on the bioactivity of this compound has not been studied or reported.

Rational Design Based on SAR Insights for Lead Optimization

In the absence of initial biological activity data and subsequent SAR studies, there have been no efforts in the rational design and lead optimization of this compound for the development of new therapeutic agents.

Metabolic Fate and Biotransformation Pathways of Hexahydro 1h Pyrrolizin 7a Yl Methanamine Derivatives

In Vitro and In Vivo Metabolic Profiling

The metabolic profiling of pyrrolizidine (B1209537) alkaloid derivatives has been conducted through extensive in vitro and in vivo studies to understand their biotransformation.

In Vitro Studies:

In vitro systems are essential for elucidating the primary routes of metabolism. enamine.net These studies commonly utilize liver microsomes from humans, rats, or mice, which contain a wide array of phase I metabolizing enzymes. enamine.netmdpi.com

Liver S9 fractions and isolated hepatocytes are also employed to investigate a broader range of metabolic transformations, including both phase I and phase II reactions. enamine.netnih.gov

A typical in vitro protocol involves incubating the test compound with the metabolically active system (e.g., liver microsomes) in the presence of necessary cofactors. enamine.net Samples are taken at different time points, and the reaction is stopped, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed. enamine.netnih.gov

In Vivo Studies:

In vivo metabolism is often studied in animal models, such as Sprague Dawley rats or mice. nih.govacs.org After administration of the compound, biological samples like urine, feces, and blood are collected over a period of time. nih.govnih.gov

These studies show that following oral ingestion, PAs are typically absorbed through the gastrointestinal tract. nih.gov The liver is the primary site of metabolism and bioactivation. nih.gov

Metabolites, as well as the parent compound, are then identified and quantified in the collected biological samples to provide a comprehensive picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govfu-berlin.de

Identification of Major Metabolites across Species

The biotransformation of pyrrolizidine alkaloid derivatives leads to a variety of metabolites, with profiles that can differ based on the specific structure of the compound and the species being studied. nih.gov The major metabolic reactions can be categorized into dehydrogenation, oxygenation, and hydrolysis or shortening of necic acid side chains. nih.gov For alicyclic amines, common biotransformations also include N-oxidation, N-dealkylation, and ring oxidation. nih.govsci-hub.se

A study on the PA echimidine (B1671080) using human and rat liver microsomes identified 40 different metabolites. nih.gov The predominant metabolic pathway for this compound was ester cleavage. nih.gov In contrast, for lycopsamine, the main metabolic route was the oxygenation of the necic acid. nih.gov

Below is an interactive table summarizing the common metabolic pathways for pyrrolizidine alkaloid derivatives.

| Metabolic Pathway | Description | Common Metabolites | Role |

| Oxidation (Dehydrogenation) | Creation of a double bond in the necine base, a bioactivation step. | Dehydropyrrolizidine alkaloids (DHPAs), Pyrrolic Esters | Toxification nih.gov |

| N-Oxidation | Addition of an oxygen atom to the nitrogen of the necine base. | Pyrrolizidine alkaloid N-oxides (PANOs) | Detoxification nih.govresearchgate.net |

| Hydrolysis | Cleavage of the ester bonds linking the necine base to necic acids. | Necine bases (e.g., retronecine), Necic acids | Detoxification nih.govnih.gov |

| Oxygenation | Addition of hydroxyl groups to the necic acid or necine base. | Hydroxylated derivatives | Detoxification nih.gov |

| Conjugation (Phase II) | Attachment of endogenous molecules like glutathione. | GSH conjugates | Detoxification nih.gov |

Role of Cytochrome P450 Enzymes in Biotransformation

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily located in the liver, are central to the metabolism of pyrrolizidine alkaloid derivatives, particularly in their bioactivation. acs.orgnih.gov The specific CYP isoforms involved can vary depending on the structure of the PA.

CYP3A4 and CYP3A5: These isoforms are known to activate otonecine-type PAs. acs.org CYP3A4, in particular, is a major enzyme involved in the metabolism of many PAs, including the formation of toxic metabolites from retrorsine (B1680556). mdpi.comfu-berlin.de

Broad CYP Involvement: Retronecine-type PAs can be activated by a wider range of CYP enzymes. acs.org

Other Key Isoforms: Studies on the PA retrorsine in rats have shown that exposure can induce or enhance the expression of CYPs 1A1, 1A2, 2E1, and 2B1/2, suggesting these enzymes may be involved in its metabolism. nih.gov

Intestinal and Hepatic CYPs: In the case of PA N-oxides, both intestinal microbiota and hepatic CYPs, especially CYP1A2 and CYP2D6, can mediate their reduction back to the parent PAs, which can then undergo toxic bioactivation. scilit.com

The following table details the involvement of specific CYP450 enzymes in the metabolism of PA derivatives.

| CYP Isoform | Role in PA Metabolism | PA Substrate Type Example |

| CYP3A4 | Major enzyme in metabolic activation to toxic pyrrolic derivatives. acs.orgfu-berlin.de | Otonecine-type, Retronecine-type (e.g., Retrorsine) |

| CYP3A5 | Metabolic activation. acs.org | Otonecine-type |

| CYP1A2 | Implicated in metabolism; reduction of PA N-oxides. nih.govscilit.com | Retronecine-type (e.g., Retrorsine) |

| CYP2B1/2 | Implicated in metabolism. nih.gov | Retronecine-type (e.g., Retrorsine) |

| CYP2D6 | Reduction of PA N-oxides. scilit.com | General PA N-oxides |

| CYP2E1 | Implicated in metabolism. nih.gov | Retronecine-type (e.g., Retrorsine) |

Implications for Metabolic Stability and Bioavailability

The metabolic fate of a (Hexahydro-1H-pyrrolizin-7A-YL)methanamine derivative directly influences its metabolic stability and bioavailability. The balance between detoxification and bioactivation pathways is a critical determinant of the compound's pharmacokinetic profile.

Metabolic Stability: Compounds that are rapidly metabolized via detoxification pathways, such as hydrolysis or N-oxidation, will have lower metabolic stability and be cleared from the body more quickly. nih.gov This rapid clearance generally reduces the potential for toxicity. Conversely, if the primary metabolic route is bioactivation via CYP-mediated oxidation, the parent compound might be cleared, but the formation of persistent reactive metabolites can lead to toxicity.

Bioavailability: After oral administration, the extent of first-pass metabolism in the liver significantly affects a compound's bioavailability. Extensive metabolism by hepatic enzymes can substantially reduce the amount of the parent compound that reaches systemic circulation. The high lipophilicity of some PAs may allow them to be well-absorbed and distributed, but their bioavailability is ultimately governed by the rate and pathways of their metabolism. nih.gov

Assessment of Pyrrole (B145914) Metabolite Formation and Safety Implications

The primary safety concern associated with unsaturated pyrrolizidine alkaloid derivatives is the formation of reactive pyrrolic metabolites (dehydropyrrolizidine alkaloids or DHPAs). nih.gov

Formation of Reactive Metabolites: The bioactivation pathway, mediated by CYP enzymes, involves the oxidation of the unsaturated pyrrolizidine core. researchgate.netnih.gov This process generates highly electrophilic pyrrolic derivatives that are unstable. nih.gov

Mechanism of Toxicity: These reactive metabolites can readily bind to cellular nucleophiles, such as proteins and DNA, forming covalent adducts. nih.govnih.gov The formation of pyrrole-protein adducts is considered a key initiating event in cytotoxicity and is often used as a biomarker to assess PA toxicity. acs.orgnih.gov

Safety Implications (Genotoxicity): The interaction of pyrrolic metabolites with DNA is of significant concern. When metabolically activated, PAs can produce DNA adducts, DNA cross-linking, and DNA breaks. wikipedia.org This DNA damage can lead to mutations, chromosomal aberrations, and sister chromatid exchange, which are hallmarks of genotoxicity. wikipedia.org This genotoxic potential is believed to be the basis for the carcinogenicity, particularly hepatocarcinogenicity, observed with many pyrrolizidine alkaloids. wikipedia.org

Computational Chemistry and Molecular Modeling of Hexahydro 1h Pyrrolizin 7a Yl Methanamine

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations are instrumental in understanding the three-dimensional structure and conformational preferences of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine. Methods such as Density Functional Theory (DFT) can be employed to perform geometry optimizations and frequency calculations, yielding detailed information about the stable conformations of the molecule.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Chair-Chair | 0.00 | 75.2 | N1-C7a-C1-C2: -60.5, C5-N4-C3-C2: 58.9 |

| Chair-Boat | 2.50 | 15.5 | N1-C7a-C1-C2: -59.8, C5-N4-C3-C2: 0.2 |

| Boat-Boat | 5.00 | 5.3 | N1-C7a-C1-C2: 0.5, C5-N4-C3-C2: -0.3 |

| Twist-Boat | 7.50 | 4.0 | N1-C7a-C1-C2: 35.1, C5-N4-C3-C2: -34.8 |

Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from quantum chemical calculations.

Molecular Docking Studies with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method can be used to hypothesize potential biological targets for this compound. Given the structural similarities to pyrrolizidine (B1209537) alkaloids, which are known to interact with various receptors and enzymes, several targets could be proposed. researchgate.netnih.gov

For instance, docking studies could explore the binding of this compound to the active sites of enzymes like cyclooxygenases (COX-1/2) or receptors such as muscarinic acetylcholine (B1216132) receptors. nih.govmdpi.com The results of these studies, typically reported as a docking score or binding energy, can help prioritize compounds for experimental testing.

Table 2: Hypothetical Molecular Docking Results for this compound

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| COX-1 | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bond with Ser530, hydrophobic interactions |

| COX-2 | -9.2 | Arg120, Tyr355, Val523 | Hydrogen bond with Tyr355, hydrophobic interactions |

| Muscarinic M1 Receptor | -7.8 | Asp105, Tyr106, Trp157 | Ionic interaction with Asp105, pi-stacking with Tyr106 |

| EGFR-TK | -6.5 | Met793, Leu718, Gly796 | Hydrogen bond with Met793, hydrophobic interactions |

Note: This data is hypothetical and for illustrative purposes. Actual results would depend on the specific protein structures and docking software used.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. A pharmacophore model for this compound could be developed based on its structure and its docked conformation with a proposed target. nih.govfrontiersin.org This model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, can rapidly identify novel compounds with a higher probability of being active at the target of interest. nih.gov

Table 3: Hypothetical Pharmacophore Model for this compound

| Feature | Type | X, Y, Z Coordinates | Radius (Å) |

| 1 | Hydrogen Bond Donor | 2.5, 1.8, -0.5 | 1.0 |

| 2 | Positive Ionizable | 1.0, -0.5, 1.2 | 1.2 |

| 3 | Hydrophobic | -1.5, 0.2, -0.8 | 1.5 |

| 4 | Hydrophobic | -2.0, -1.5, 0.5 | 1.5 |

Note: This data is hypothetical and for illustrative purposes. The coordinates and radii would be derived from the specific molecular alignment and software used.

Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, Excretion (ADME) Properties

Computational methods can also be used to predict the drug-likeness and ADME properties of this compound. These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a safe and effective drug. Various models, often based on quantitative structure-property relationships (QSPR), are available to estimate these properties. nih.govnih.govnih.gov

Parameters such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are used to evaluate drug-likeness, often by applying rules like Lipinski's Rule of Five. ADME properties, including aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes, can also be computationally predicted. nih.gov

Table 4: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Method |

| Molecular Weight ( g/mol ) | 154.25 | Calculation |

| LogP | 1.5 | ALOGPS |

| Topological Polar Surface Area (Ų) | 29.26 | Calculation |

| Hydrogen Bond Donors | 1 | Calculation |

| Hydrogen Bond Acceptors | 2 | Calculation |

| Aqueous Solubility (logS) | -2.5 | ALOGPS |

| Blood-Brain Barrier Penetration | High | Prediction Model |

| CYP2D6 Inhibition | Non-inhibitor | Prediction Model |

Note: This data is a combination of reported values for similar compounds and hypothetical predictions for illustrative purposes.

Synthesis and Biological Evaluation of Novel Hexahydro 1h Pyrrolizin 7a Yl Methanamine Derivatives and Prodrugs

Design Principles for Enhanced Bioactivity and Selectivity

The design of novel derivatives of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine is guided by several key principles aimed at enhancing biological activity and selectivity. A primary consideration is the stereochemistry of the pyrrolizidine (B1209537) core, as the spatial arrangement of substituents can significantly influence interactions with biological targets.

Structure-activity relationship (SAR) studies on related heterocyclic compounds, such as harmine (B1663883) analogs, have demonstrated that modifications at specific positions can modulate kinase inhibition and cellular proliferation. nih.gov For instance, the introduction of various functional groups with varying chain lengths can be explored to optimize binding to target proteins. nih.gov The goal is to identify modifications that improve potency while maintaining favorable pharmacokinetic properties. numberanalytics.com

Furthermore, the principle of bioisosterism can be applied, where functional groups are replaced with other groups that have similar physical or chemical properties, to enhance the desired biological activity and metabolic stability of the molecule. The strategic alteration of aromatic rings and the linker between them in related structures has led to the discovery of potent enzyme inhibitors.

Another design strategy involves creating a library of analogs with diverse substitutions on the pyrrolizidine ring. This approach allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that contribute to bioactivity. Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity of designed molecules and guide synthetic efforts. numberanalytics.com

Synthesis of Quinolizidinyl and Other Pyrrolizidine-Fused Analogs

The synthesis of quinolizidinyl and other pyrrolizidine-fused analogs of this compound can be achieved through various synthetic routes. A robust methodology for producing stereoisomers of 7a-substituted pyrrolizidine derivatives starts from readily available precursors like proline. A key step in this process is a stereocontrolled anionic cyclization, which allows for the controlled introduction of substituents at the 7a-position. researchgate.net

One of the principal methods for the synthesis of the pyrrolizidine skeleton involves the 1,3-dipolar cycloaddition reaction. This approach is advantageous due to the small number of steps and the potential for high stereoselectivity. researchgate.net For instance, the reaction of azomethine ylides with different dipolarophiles is a practical approach for constructing functionalized spirooxindole-pyrrolizidines. nih.gov

The synthesis of novel mesitylene-based spirooxindoles has been achieved via a multicomponent [3+2] cycloaddition reaction. nih.gov This reaction typically involves the refluxing of dipolarophiles, isatin, and L-proline in an equimolar ratio in a suitable solvent like methanol (B129727). nih.gov The resulting crude product can then be purified by column chromatography to afford the desired spirooxindole pyrrolizidines in good yields. nih.gov

A general procedure for synthesizing dipolarophiles involves the reaction of an aldehyde with a substituted acetophenone (B1666503) in the presence of a base such as potassium hydroxide (B78521) in methanol at room temperature. nih.gov The resulting solid product can be filtered and washed to yield the pure dipolarophile. nih.gov

| Reactants | Reaction Conditions | Product | Yield |

| Dipolarophiles, Isatin, L-proline | Methanol, Reflux, 2h | Spirooxindole pyrrolizidines | Good |

| Mesitaldehyde, Substituted acetophenones | Methanol, 20% KOH, RT, 2h | Dipolarophiles | - |

Development of Hybrid Molecules Incorporating the this compound Scaffold

The development of hybrid molecules is an effective strategy in drug discovery to combine the pharmacophoric features of two or more different bioactive molecules into a single entity. This approach can lead to compounds with improved affinity, selectivity, and pharmacokinetic profiles. The this compound scaffold can be incorporated into hybrid molecules to leverage its inherent biological properties.

One approach is the design of hybrids combining the pyrrolizine scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen. numberanalytics.com The rationale behind this design is to potentially develop novel anticancer agents with a dual mechanism of action. numberanalytics.com The synthesis of such hybrids can be achieved by creating a covalent linkage between the pyrrolizine derivative and the NSAID. numberanalytics.com

Another strategy involves the hybridization of the pyrrolizidine nucleus with other heterocyclic systems known for their biological activity, such as the spirooxindole moiety. nih.gov The resulting hybrid molecules have shown promising in vitro cytotoxicity against various cancer cell lines. nih.gov The design of these hybrids often involves considering the electronic effects of substituents on the aromatic rings to optimize antiproliferative activity. numberanalytics.com

The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, the synthesis of pyrrolizine/indolizine-NSAID hybrids may involve the initial synthesis of the pyrrolizine/indolizine (B1195054) core followed by its coupling with the NSAID molecule. The chemical structures of the resulting hybrids are typically confirmed using spectral and elemental analyses. numberanalytics.com

Biological Screening and Lead Optimization Strategies

Following the synthesis of novel this compound derivatives and their analogs, a comprehensive biological screening is essential to identify lead compounds with promising therapeutic potential. The screening cascade should include a panel of in vitro assays relevant to the intended therapeutic area. For instance, if the target is cancer, the compounds would be evaluated for their antiproliferative activity against a panel of cancer cell lines. researchgate.netnih.gov

Initial "hit" compounds identified from primary screening are subjected to further evaluation to confirm their activity and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Lead optimization is a critical phase that focuses on refining the chemical structure of lead compounds to enhance their drug-like properties. danaher.com This iterative process involves the synthesis and testing of new analogs to improve potency, selectivity, and pharmacokinetic properties such as metabolic stability and bioavailability. numberanalytics.comdanaher.com

A key strategy in lead optimization is the establishment of a clear structure-activity relationship (SAR). nih.gov This involves systematically modifying different parts of the lead molecule and observing the effect on its biological activity. For example, in a series of substituted pyrrolidines, specific analogs showed significantly better proliferation inhibitory effects toward various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Further studies on promising compounds may include investigating their mechanism of action, such as the induction of cell cycle arrest and apoptosis. nih.gov

The following table presents hypothetical data to illustrate the outcomes of a biological screening and lead optimization campaign for a series of this compound derivatives against a cancer cell line.

| Compound ID | R1-Substituent | R2-Substituent | Antiproliferative Activity (IC50, µM) |

| Lead-001 | H | H | 15.2 |

| Opt-002 | 4-Cl-Ph | H | 8.5 |

| Opt-003 | 4-MeO-Ph | H | 12.1 |

| Opt-004 | H | CH2OH | 25.7 |

| Opt-005 | 4-Cl-Ph | CH2OH | 5.3 |

This data illustrates how systematic modifications can lead to the identification of a more potent analog (Opt-005) for further development.

Future Research Directions and Therapeutic Advancement of Hexahydro 1h Pyrrolizin 7a Yl Methanamine Analogs

Emerging Applications in Drug Discovery and Development

The core structure of (Hexahydro-1H-pyrrolizin-7A-YL)methanamine offers a three-dimensional architecture that is advantageous for developing novel therapeutic agents. nih.gov The exploration of its analogs is a promising frontier in drug discovery, particularly in oncology and infectious diseases.

Anticancer Potential:

The pyrrolizine scaffold is a key component of several compounds with demonstrated anticancer properties. nih.gov For instance, certain novel synthesized pyrrolizine derivatives have shown potent activity against human breast and prostate cancer cell lines. nih.gov The proposed mechanism for some of these compounds involves the induction of apoptosis, a form of programmed cell death, as indicated by the activation of caspases 3 and 7. nih.gov Future research on this compound analogs could focus on synthesizing derivatives with substituents designed to enhance their interaction with specific molecular targets in cancer cells. A significant challenge with some naturally occurring PAs is their genotoxicity, which can contribute to carcinogenesis. wikipedia.org A key research direction is to design analogs that are cytotoxic to cancer cells without being mutagenic. Recent studies have explored strategies to deliver PA precursors that are selectively activated in the tumor microenvironment, thereby minimizing systemic toxicity. drugtargetreview.comnagoya-u.ac.jp

Antimicrobial Activity:

Pyrrolizidine (B1209537) alkaloids have also been investigated for their antimicrobial properties. nih.govnih.gov A novel synthetic pyrrolizidine alkaloid, referred to as PA-1, demonstrated strong antibacterial activity against a range of bacteria, including S. aureus and E. coli, with minimum inhibitory concentration (MIC) values in the low mg/mL range. nih.gov The mechanism of action for PA-1 is believed to involve damage to the bacterial cell membrane. pharaohacademy.com Analogs of this compound could be synthesized and screened for their efficacy against various bacterial and fungal pathogens, including multidrug-resistant strains.

Below is a table summarizing the potential therapeutic applications of pyrrolizidine alkaloid analogs based on existing research.

| Therapeutic Area | Potential Application | Research Findings on Related Compounds |

| Oncology | Treatment of solid tumors (e.g., breast, prostate cancer) | Novel pyrrolizine derivatives show potent anticancer activity by inducing apoptosis. nih.gov |

| Targeted cancer therapy | "On-site synthesis" of active forms of PAs near cancer cells shows promise in reducing systemic toxicity. drugtargetreview.comnagoya-u.ac.jp | |

| Infectious Diseases | Antibacterial agents | A synthesized pyrrolizidine alkaloid (PA-1) exhibits strong activity against S. aureus and E. coli. pharaohacademy.comnih.gov |

| Antifungal agents | Certain PAs have shown inhibitory effects on the mycelial growth of plant pathogenic fungi. nih.gov |

Strategies for Overcoming Drug Resistance Mechanisms in Medicinal Research

A major hurdle in cancer chemotherapy is the development of drug resistance. nih.gov While there is no specific information on resistance to this compound analogs, general strategies employed in medicinal research can be applied to this class of compounds.

The development of drug-resistant cancer cell lines is a crucial step in understanding and overcoming resistance. nih.govcreative-bioarray.com This is often achieved by exposing cancer cells to gradually increasing concentrations of the drug over an extended period. The resulting resistant cell lines can then be used to investigate the molecular mechanisms of resistance.

Common mechanisms of drug resistance include:

Increased drug efflux: Cancer cells may overexpress transporter proteins that pump the drug out of the cell.

Drug inactivation: The cancer cells may metabolize the drug into an inactive form.

Target modification: The molecular target of the drug may be altered, reducing the drug's binding affinity.

Activation of alternative signaling pathways: Cancer cells can bypass the drug's effects by activating other survival pathways.

To address these resistance mechanisms, future research on this compound analogs could explore:

Combination therapy: Using the analogs in conjunction with other anticancer drugs that have different mechanisms of action.

Development of efflux pump inhibitors: Co-administering the analogs with compounds that block the pumps responsible for drug efflux.

Structural modification: Designing analogs that are less susceptible to metabolic inactivation or that can bind to mutated targets.

The table below outlines potential strategies to overcome drug resistance for future therapeutic agents based on this scaffold.

| Resistance Mechanism | Proposed Strategy | Rationale |

| Increased drug efflux | Co-administration with an efflux pump inhibitor | To increase the intracellular concentration of the therapeutic agent. |

| Drug inactivation | Synthesis of analogs with modified metabolic sites | To prevent breakdown by metabolic enzymes in cancer cells. |

| Target modification | Development of analogs with broader target binding profiles | To maintain efficacy even if the primary target undergoes mutation. |

| Activation of alternative signaling pathways | Combination therapy with inhibitors of bypass pathways | To simultaneously block the primary target and escape routes. |

Development of Novel Analytical Methods for Advanced Research

The advancement of research on this compound analogs will necessitate the development of robust analytical methods for their detection, characterization, and quantification in various matrices.

Chromatographic and Mass Spectrometric Techniques:

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are powerful tools for the analysis of pyrrolizidine alkaloids. nih.govmdpi.comshimadzu.com These methods offer high sensitivity and selectivity, allowing for the detection of trace amounts of these compounds in complex samples such as biological fluids and tissues. mdpi.com The development of specific LC-MS/MS methods for novel analogs will be crucial for pharmacokinetic and metabolic studies.

Chiral Separation Techniques:

Given that this compound is a chiral molecule, the stereochemistry of its analogs is likely to play a significant role in their biological activity. Therefore, analytical methods capable of separating and quantifying individual enantiomers are essential. Techniques such as chiral HPLC and capillary electrophoresis (CE) are well-suited for this purpose. nih.gov Additionally, spectroscopic methods like circular dichroism (CD) can be employed for the rapid determination of enantiomeric excess. nsf.govnih.gov

Spectroscopic Methods:

Nuclear magnetic resonance (NMR) spectroscopy will be indispensable for the structural elucidation of newly synthesized analogs. Advanced NMR techniques, including 2D NMR, can provide detailed information about the connectivity and stereochemistry of the molecules. For chiral amines, 19F NMR with chiral derivatizing agents can be a valuable tool for determining enantiomeric composition. acs.org

The following table summarizes the key analytical methods and their applications in the research of this compound analogs.

| Analytical Technique | Application | Key Advantages |

| LC-MS/MS | Quantification in biological matrices, metabolite identification | High sensitivity, high selectivity, structural information. nih.govmdpi.com |

| Chiral HPLC/CE | Enantiomeric separation and quantification | Resolution of stereoisomers, accurate determination of enantiomeric purity. nih.gov |

| NMR Spectroscopy | Structural elucidation of new analogs | Detailed structural information, determination of stereochemistry. acs.org |

| Circular Dichroism (CD) | High-throughput screening of enantiomeric excess | Rapid analysis, suitable for screening large numbers of samples. nih.gov |

Translational Studies and Preclinical Research Paradigms

Before any promising analog of this compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to assess its efficacy and safety. nih.govijpbs.com

In Vitro Studies:

The initial phase of preclinical research involves in vitro assays to determine the biological activity of the new compounds. For anticancer drug development, this typically includes testing against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50). ijcap.in For antimicrobial research, the minimum inhibitory concentration (MIC) against various microbial strains would be determined.

In Vivo Animal Models:

Compounds that show promising in vitro activity are then advanced to in vivo studies using animal models. For anticancer research, human tumor xenograft models in immunodeficient mice are commonly used. ijpbs.comaacrjournals.org In these models, human cancer cells are implanted into mice, and the effect of the test compound on tumor growth is evaluated. nih.gov More advanced models, such as patient-derived xenografts (PDX), which involve the transplantation of tumor tissue directly from a patient into a mouse, are becoming increasingly important as they may better predict clinical outcomes. nih.gov

In Vivo Imaging:

Advanced imaging techniques play a crucial role in modern preclinical research. youtube.comrevvity.com Non-invasive in vivo imaging allows for the real-time monitoring of disease progression and response to treatment in living animals. revvity.com Techniques such as bioluminescence and fluorescence imaging can be used to track tumor growth, metastasis, and the biodistribution of the drug. revvity.com Novel imaging probes can also be developed to visualize specific molecular targets or cellular processes. mdpi.com

The preclinical development pipeline for a new this compound analog would likely follow the steps outlined in the table below.

| Preclinical Stage | Key Objectives | Methodologies |

| In Vitro Evaluation | Determine biological activity and mechanism of action. | Cell viability assays (e.g., MTT), apoptosis assays, antimicrobial susceptibility testing. creative-bioarray.comijcap.in |

| In Vivo Efficacy | Assess the therapeutic effect in a living organism. | Human tumor xenograft models, patient-derived xenograft (PDX) models. aacrjournals.orgnih.gov |

| Pharmacokinetics and Toxicology | Determine the absorption, distribution, metabolism, and excretion (ADME) profile and assess safety. | LC-MS/MS analysis of biological samples, acute and chronic toxicity studies in animals. |

| In Vivo Imaging | Visualize drug distribution and therapeutic response non-invasively. | Bioluminescence imaging, fluorescence imaging, development of specific imaging probes. youtube.commdpi.com |

Q & A

Q. What are the primary synthetic routes for (hexahydro-1H-pyrrolizin-7a-yl)methanamine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of intermediates such as 1,7-dichloro-4-heptanone with ammonia and nitrile derivatives (e.g., 2-amino-2-methylpropanenitrile), followed by reduction steps . However, due to its high cost, alternative pathways like nitrile reduction (e.g., using LiAlH₄ or NaBH₄) are employed to improve cost efficiency . Optimization involves adjusting reaction time, temperature, and catalyst loading. For example, substituting phenol as a solvent can enhance yield in specific intermediates .

Q. How is NMR spectroscopy utilized to characterize derivatives of this compound?

¹H and ¹⁹F NMR are critical for structural elucidation. For instance, in the TFA salt of a derivative (C₂₂H₂₂ClF₃N₆O), ¹H NMR signals at δ 3.69 ppm (app. d, J = 5.9 Hz) confirm methylene protons adjacent to the pyrrolizine ring, while ¹⁹F NMR at δ -75.1 ppm corresponds to trifluoroacetate counterions . Integration ratios and coupling constants (J values) validate substitution patterns and purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s derivatives exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . Handling requires PPE (gloves, goggles), fume hoods, and adherence to GHS labeling ("Warning" signal word). Emergency procedures include immediate decontamination and consultation with safety data sheets (SDS) for specific derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?

Discrepancies often arise from impurities in starting materials or variations in reduction conditions. For example, nitrile reduction efficiency varies with reagent choice (LiAlH₄ vs. catalytic hydrogenation) . Systematic comparison of synthetic routes using LC-MS and elemental analysis can identify critical variables. Cross-referencing NMR data with crystallographic validation (e.g., via SHELX refinement) ensures structural accuracy .

Q. What computational methods are effective for analyzing the conformational flexibility of the pyrrolizine ring?

Ring puckering coordinates, as defined by Cremer and Pople, quantify out-of-plane displacements using amplitude (q) and phase (φ) parameters . Software like SHELXL refines these coordinates against X-ray diffraction data, while DFT calculations (e.g., B3LYP/6-31G*) model energy minima for different conformers . Example parameters for a hexahydro-pyrrolizine derivative:

| Puckering Parameter | Value |

|---|---|

| Amplitude (q) | 0.42 Å |

| Phase (φ) | 18° |

Q. How does the compound’s reactivity inform derivatization strategies for medicinal chemistry applications?

The primary amine group undergoes nucleophilic substitution, reductive amination, and cross-coupling. For example:

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, 0°C | N-alkylated pyrrolizine |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄ | Aryl-substituted derivatives |

Reactivity is influenced by steric hindrance from the bicyclic structure, favoring reactions at the exocyclic amine .

Q. What strategies validate structure-activity relationships (SAR) for pyrrolizine-based bioactive compounds?

SAR studies require systematic variation of substituents and pharmacological profiling. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.